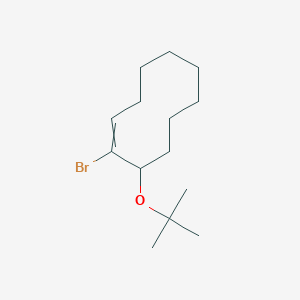
1-Bromo-10-tert-butoxycyclodec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-10-tert-butoxycyclodec-1-ene is an organic compound characterized by a bromine atom and a tert-butoxy group attached to a cyclodecene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-10-tert-butoxycyclodec-1-ene can be synthesized through a multi-step process involving the bromination of cyclodecene followed by the introduction of the tert-butoxy group. The bromination step typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The tert-butoxy group can be introduced using tert-butyl alcohol (t-BuOH) in the presence of a strong acid like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and etherification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-10-tert-butoxycyclodec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-10-tert-butoxycyclodec-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Exploration of its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-10-tert-butoxycyclodec-1-ene involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The tert-butoxy group can influence the compound’s reactivity and stability, affecting its interaction with enzymes and other biological molecules.
Comparación Con Compuestos Similares
1-Bromo-10-methoxycyclodec-1-ene: Similar structure but with a methoxy group instead of a tert-butoxy group.
1-Chloro-10-tert-butoxycyclodec-1-ene: Similar structure but with a chlorine atom instead of a bromine atom.
1-Bromo-10-ethoxycyclodec-1-ene: Similar structure but with an ethoxy group instead of a tert-butoxy group.
Uniqueness: 1-Bromo-10-tert-butoxycyclodec-1-ene is unique due to the presence of both a bromine atom and a bulky tert-butoxy group. This combination imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, making it valuable for specific synthetic applications and research studies.
Propiedades
Número CAS |
60996-48-7 |
|---|---|
Fórmula molecular |
C14H25BrO |
Peso molecular |
289.25 g/mol |
Nombre IUPAC |
1-bromo-10-[(2-methylpropan-2-yl)oxy]cyclodecene |
InChI |
InChI=1S/C14H25BrO/c1-14(2,3)16-13-11-9-7-5-4-6-8-10-12(13)15/h10,13H,4-9,11H2,1-3H3 |
Clave InChI |
HBZZOJNKOUHZOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1CCCCCCCC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
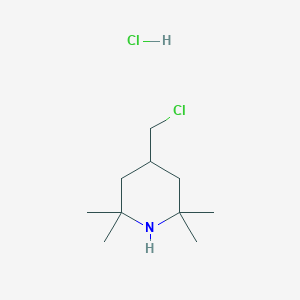

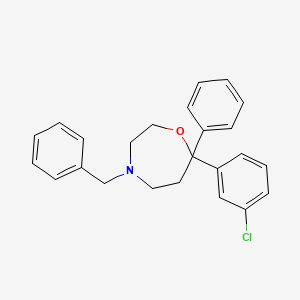
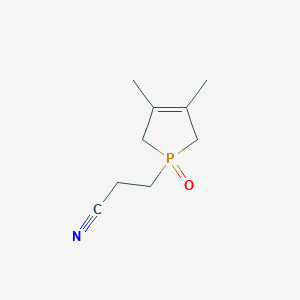

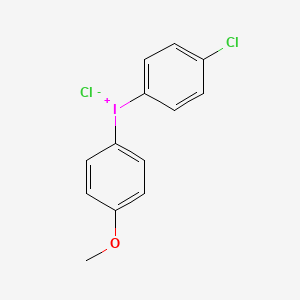

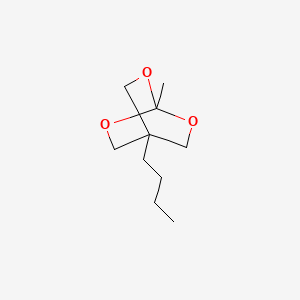
![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)

![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine](/img/structure/B14597227.png)
![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)
